molecular formula C12H12N2O B8814768 2-Benzoyl-3-dimethylaminoacrylonitrile CAS No. 52200-09-6

2-Benzoyl-3-dimethylaminoacrylonitrile

Cat. No. B8814768
CAS RN: 52200-09-6
M. Wt: 200.24 g/mol
InChI Key: ZHLDDWYMGDGHRL-UHFFFAOYSA-N
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Description

“2-Benzoyl-3-dimethylaminoacrylonitrile” is a chemical compound with the linear formula C18H16N2O . It has a molecular weight of 276.341 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

properties

CAS RN

52200-09-6

Product Name

2-Benzoyl-3-dimethylaminoacrylonitrile

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-benzoyl-3-(dimethylamino)prop-2-enenitrile

InChI

InChI=1S/C12H12N2O/c1-14(2)9-11(8-13)12(15)10-6-4-3-5-7-10/h3-7,9H,1-2H3

InChI Key

ZHLDDWYMGDGHRL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the method of Toche et al. (Org. Prep. Proc. Intl. 1998, 39, 367), a mixture of 5.0 g (34.4 mmol) benzoylacetonitrile and 9.2 ml (69.0 mmol) N,N-dimethylformamide dimethyl acetal was stirred for 1 hour at room temperature. The reaction mixture was then concentrated in vacuo and the residue partitioned between dichloromethane and water. The organic phase was dried with sodium sulfate. Concentration in vacuo afforded 6.9 g (100%) 2-benzoyl-3-dimethylaminoacrylonitrile as a yellow oil which was used in the next step without further purification. ES-MS m/e (%):223 (M+Na+, 40), 201 (M+H+, 100).
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5 g
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9.2 mL
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Synthesis routes and methods II

Procedure details

A solution of 3-oxo-3-phenylpropanenitrile (1.0 equiv.) in 1,1-dimethoxy-N,N-dimethylmethanamine (2.2 M) was stirred at 50° C. under nitrogen overnight. After reaction completion, the reaction mixture was concentrated. The residue was purified by silica gel column chromatography (30% ethyl acetate in petroleum ether) to afford 2-benzoyl-3-(dimethylamino)acrylonitrile (8% yield) as a yellow oil. 1H-NMR (400 MHz, DMSO-d6) δ (ppm) 7.83 (s, 1H), 7.61-7.60 (m, 2H), 7.52-7.50 (m, 1H), 7.47-7.45 (m, 2H), 3.37 (s, 3H), 3.28 (s, 3H); MS (ESI) m/z=201.2 [M+1]+.
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